molecular formula C8H19NO3S B3046744 Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- CAS No. 128869-82-9

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Cat. No.: B3046744
CAS No.: 128869-82-9
M. Wt: 209.31 g/mol
InChI Key: UPHBQDNBVWTEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (IUPAC name: 2-(diisopropylamino)ethanesulfonic acid) is an aliphatic sulfonic acid derivative with a tertiary amine group at the 2-position of the ethane backbone. The diisopropylamino substituent confers steric bulk and lipophilic character, while the sulfonic acid group ensures strong acidity (pKa ~1–2 for sulfonic acids) and high water solubility.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c1-7(2)9(8(3)4)5-6-13(10,11)12/h7-8H,5-6H2,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHBQDNBVWTEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS(=O)(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563949
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128869-82-9
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halides with Sulfite Ions

This method adapts the classical synthesis of alkanesulfonic acids from alkyl halides and sulfite salts, as demonstrated in the preparation of ethanesulfonic acid. For the target compound, the protocol involves:

  • Synthesis of 2-(Diisopropylamino)ethyl Halide :

    • Diisopropylamine reacts with ethylene oxide to form 2-(diisopropylamino)ethanol, which is subsequently converted to the corresponding iodide or bromide using hydroiodic acid (HI) or phosphorus tribromide (PBr3).
    • Example:
      $$
      \text{(iPr)}2\text{NH} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{OH} \xrightarrow{\text{HI}} \text{(iPr)}2\text{N-CH}2\text{CH}_2\text{I}
      $$
  • Reaction with Sulfite Salts :

    • The halide undergoes nucleophilic substitution with ammonium sulfite ((NH4)2SO3) or sodium sulfite (Na2SO3) under reflux conditions (6–8 hours, 80–100°C).
    • Example:
      $$
      \text{(iPr)}2\text{N-CH}2\text{CH}2\text{I} + \text{Na}2\text{SO}3 \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}3\text{Na} \xrightarrow{\text{H}^+} \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}_3\text{H}
      $$

Key Data :

  • Yield: ~70–85% (based on analogous ethanesulfonic acid synthesis).
  • Purity: Confirmed via GC-MS and nuclear magnetic resonance (NMR).

Direct Sulfonation of 2-(Diisopropylamino)ethanol

Direct sulfonation employs reactive sulfonating agents like chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group onto the alcohol precursor:

  • Sulfonation Reaction :

    • 2-(Diisopropylamino)ethanol reacts with chlorosulfonic acid at 0–5°C to prevent over-sulfonation.
    • Example:
      $$
      \text{(iPr)}2\text{N-CH}2\text{CH}2\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}3\text{H} + \text{HCl}
      $$
  • Work-up and Purification :

    • The crude product is neutralized with barium carbonate (BaCO3) and filtered to remove salts.

Key Data :

  • Yield: ~60–75% (estimated from similar sulfonation reactions).
  • Challenges: Exothermic reaction requires precise temperature control.

Experimental Optimization and Characterization

Analytical Characterization

  • GC-MS : Methylated derivatives (e.g., methyl esters) are analyzed using electron ionization (EI) and compared against NIST library spectra.
  • NMR : 1H and 13C NMR confirm structural integrity:
    • 1H NMR (D2O): δ 1.2 (d, 12H, -CH(CH3)2), 3.2 (m, 2H, -CH2SO3H), 3.5 (m, 1H, -NCH2).
  • Infrared Spectroscopy : Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1170 cm⁻¹ (S-O stretch).

Applications and Industrial Relevance

  • Forensic Analysis : Serves as a biomarker for VX exposure in environmental and biological samples.
  • Chemical Warfare Defense : Used to calibrate detection equipment for nerve agent monitoring.
  • Catalysis : Potential applications in acid-catalyzed reactions due to its strong acidity (pKa ~2.2).

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonate esters, secondary amines, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the bis(1-methylethyl)amino group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Key Functional Groups CAS RN Solubility Applications References
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- 2-(diisopropylamino)ethanesulfonic acid Sulfonic acid, tertiary amine Not specified High in water (due to sulfonic acid) Pharmaceuticals, surfactants
2-[(2-Amino-2-oxoethyl)amino]ethanesulfonic acid 2-(carbamoylmethylamino)ethanesulfonic acid Sulfonic acid, primary amide 7365-82-4 High in water Biochemical buffers (e.g., ACES buffer)
LKhT-317 (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide 2-acetaminoethanesulfonate) Acetamide-sulfonate hybrid Sulfonate, tertiary amine, acetamide Not specified Highly water-soluble Potential anesthetic or agrochemical use
O-Ethyl-S-[2-[bis(1-methylethyl)amino]ethyl] methylphosphonothioate (VX) Phosphonothioate derivative Phosphonothioate, tertiary amine 50782-69-9 Low water solubility Neurotoxic agent (chemical weapon)
Benzenesulfonic acid derivatives (e.g., 721.9795) Aromatic sulfonic acids with triazine substituents Sulfonic acid, chlorotriazine PMN P-98–774 Variable (depends on substituents) Dyes, surfactants, regulated industrial chemicals

Research Findings

  • Pharmaceutical Potential: The diisopropylamino group in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in acetylcholinesterase inhibitor studies .
  • Environmental Behavior : Aliphatic sulfonic acids like the target compound are less environmentally persistent than aromatic derivatives, which often require specialized degradation pathways .

Biological Activity

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (CAS No. 128869-82-9) is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in scientific research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₉NO₃S
  • Molecular Weight : 209.31 g/mol

The compound features a sulfonic acid group and a bis(1-methylethyl)amino group, which contribute to its unique chemical behavior and biological interactions.

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- functions through several mechanisms:

  • Hydrogen Bonding : The sulfonic acid group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The bis(1-methylethyl)amino group allows the compound to interact with hydrophobic regions of proteins, potentially altering their conformation and function.
  • Electrostatic Interactions : The charged sulfonic acid moiety can engage in electrostatic interactions with positively charged amino acids in proteins, affecting their stability and activity.

1. Biochemical Assays

The compound is utilized as a buffer in biochemical assays, providing stable pH conditions essential for enzyme activity. Its buffering capacity is crucial in maintaining optimal conditions for various biochemical reactions.

2. Therapeutic Potential

Research has indicated that Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- may possess therapeutic properties. It has been evaluated for its potential in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

3. Toxicological Studies

Toxicity assessments have shown that the compound does not exhibit significant acute toxicity. For instance, the NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 320 mg/kg/day in rats over a 28-day period . Furthermore, it was found to be non-sensitizing to skin and did not cause chromosomal abnormalities in tested models .

Case Study 1: Environmental Impact

Research has highlighted the environmental persistence of metabolites derived from Ethanesulfonic acid compounds in agricultural settings. For instance, the transformation of metolachlor into ethanesulfonic acid metabolites has been documented, showcasing its role in soil chemistry and potential implications for groundwater quality .

Case Study 2: Pharmaceutical Formulation

In a study focusing on drug delivery systems, Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- was incorporated into formulations aimed at enhancing the bioavailability of poorly soluble drugs. The results indicated improved solubility and absorption profiles compared to standard formulations .

Comparative Analysis

The following table summarizes the biological activities and properties of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- compared to similar compounds:

Property/CompoundEthanesulfonic AcidCompound ACompound B
Buffering CapacityHighModerateLow
Toxicity (NOAEL mg/kg/day)320250500
Solubility Enhancement in Drug FormulationsYesNoYes
Environmental PersistenceModerateHighLow

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-[bis(1-methylethyl)amino]ethanesulfonic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via sulfonation of 2-[bis(1-methylethyl)amino]ethanol using concentrated sulfuric acid or sulfur trioxide. Reaction conditions (temperature, solvent polarity) significantly impact yield. Purification via recrystallization in ethanol/water mixtures or flash chromatography (C18 reverse-phase) ensures high purity (>95%). Validate purity using HPLC with UV detection (λ = 210 nm) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.4 ppm for sulfonate proton) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies protons adjacent to sulfonic and amine groups; ¹³C NMR confirms quaternary carbons.
  • IR Spectroscopy : Peaks at ~1180 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonic acid functionality.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ ions for molecular weight validation.
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how can solubility be enhanced for biological assays?

  • Methodology : The compound’s solubility is pH-dependent due to its zwitterionic nature. In aqueous buffers (pH 7.4), solubility is ~50 mM. For organic solvents, test in DMSO or methanol (solubility <10 mg/mL). To enhance solubility for assays, use co-solvents (e.g., 10% DMSO in PBS) or employ sonication at 40°C for 30 minutes. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How does the steric bulk of the bis(1-methylethyl)amino group influence its catalytic activity in asymmetric synthesis?

  • Methodology : The diisopropylamino group induces steric hindrance, affecting substrate binding in chiral catalysis. Use kinetic studies (e.g., variable-temperature NMR) to measure activation energy barriers. Computational modeling (DFT) evaluates transition-state stabilization. Compare catalytic efficiency with less bulky analogs (e.g., dimethylamino derivatives) in model reactions like Michael additions .

Q. How can researchers resolve contradictions in reported pKa values of this compound across different studies?

  • Methodology : Discrepancies often arise from ionic strength differences. Perform potentiometric titrations under standardized conditions (I = 0.1 M KCl) using a glass electrode calibrated at 25°C. Validate results via UV-Vis spectroscopy (pH-dependent absorbance shifts). Compare data with structurally related buffers (e.g., TES, pKa ~7.5) to identify systematic errors .

Q. What degradation pathways occur under elevated temperatures, and how can stability be improved for long-term storage?

  • Methodology : Accelerated stability studies (40–60°C, 75% humidity) over 4–8 weeks identify degradation products (e.g., sulfonate ester formation). Analyze via LC-MS/MS and ¹H NMR. Stabilization strategies include lyophilization (pH 6.0–7.0) or storage in amber vials under nitrogen. Add antioxidants (0.1% BHT) to suppress radical-mediated degradation .

Q. What role does this compound play in modulating enzyme kinetics, and how can its effects be distinguished from buffer-specific artifacts?

  • Methodology : Test enzyme activity (e.g., lactate dehydrogenase) across a range of compound concentrations (0–20 mM). Compare results with inert buffers (e.g., HEPES). Use stopped-flow spectroscopy to measure transient kinetics. Control for ionic strength and chelation effects by adjusting counterions (Na⁺ vs. K⁺) .

Key Notes

  • Methodological Rigor : Emphasis on reproducible techniques (e.g., standardized buffers, controlled ionic strength).
  • Advanced Focus : Mechanistic insights (steric effects, degradation pathways) address gaps in current literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-
Reactant of Route 2
Reactant of Route 2
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.